![molecular formula C13H6BrF6NO B15291521 4-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline](/img/structure/B15291521.png)
4-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline is a complex organic compound characterized by the presence of multiple halogen atoms and an aniline group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline typically involves multiple steps, including halogenation, nucleophilic substitution, and coupling reactions. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored for its mild reaction conditions and functional group tolerance .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The presence of halogen atoms makes it susceptible to nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The aniline group can undergo oxidation to form amine oxides or reduction to form corresponding amines.
Coupling Reactions: The bromo-substituent allows for palladium-catalyzed coupling reactions, such as Suzuki–Miyaura coupling.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, boronic acids, and bases such as potassium carbonate. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki–Miyaura coupling can produce biaryl compounds, while nucleophilic substitution can yield various substituted anilines .
Aplicaciones Científicas De Investigación
4-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 4-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline involves its interaction with specific molecular targets and pathways. The presence of multiple halogen atoms and an aniline group allows it to participate in various chemical reactions, influencing its biological activity and chemical reactivity. For example, the compound can act as a nucleophile in substitution reactions or as a ligand in coordination chemistry .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-2,6-difluoroaniline: An aniline derivative with similar halogenation patterns, used in the synthesis of azo-dyes and macromolecules.
3,5-Difluoro-4-(trifluoromethyl)bromobenzene: Another halogenated aromatic compound with applications in organic synthesis.
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide: A related compound with multiple fluorine and bromine substituents, used in various chemical reactions.
Uniqueness
4-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline is unique due to its specific combination of halogen atoms and functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in scientific research and industrial processes.
Propiedades
Fórmula molecular |
C13H6BrF6NO |
|---|---|
Peso molecular |
386.09 g/mol |
Nombre IUPAC |
4-bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline |
InChI |
InChI=1S/C13H6BrF6NO/c14-6-3-7(15)10(21)4-11(6)22-12-8(16)1-5(2-9(12)17)13(18,19)20/h1-4H,21H2 |
Clave InChI |
SWDLYAXRODDARX-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1F)OC2=C(C=C(C(=C2)N)F)Br)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


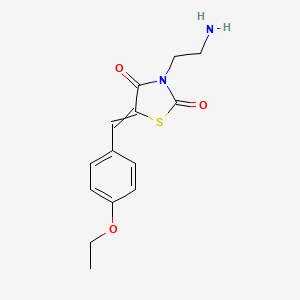
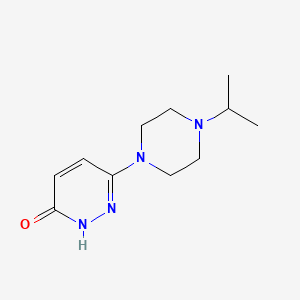
![N-[1-Methyl-4-[1-(2,4,6-trimethylphenyl)-1H-tetrazol-5-yl]-4-piperidinyl]-1H-indole-3-ethanamine](/img/structure/B15291455.png)
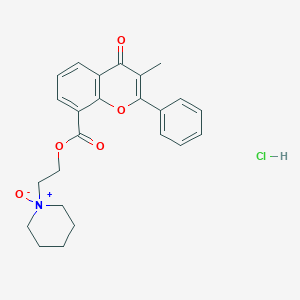
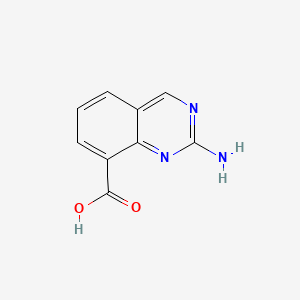
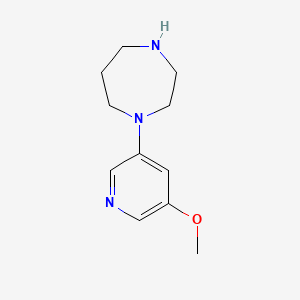
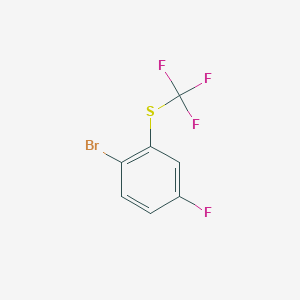
![2-[(1S,2R)-1-Ethyl-2-(phenylmethoxy)propyl]hydrazinecarboxaldehyde](/img/structure/B15291508.png)
![[6-[(1R)-1-[(3aR,5R,6S,6aR)-6-[tert-butyl(dimethyl)silyl]oxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-nitroethyl]-4-phenylmethoxy-1,3-benzodioxol-5-yl]-pyrrolidin-1-ylmethanone](/img/structure/B15291526.png)
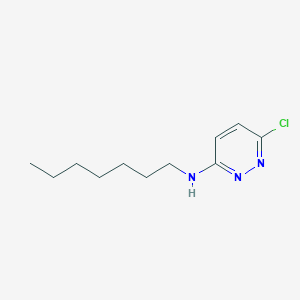


![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-methoxyaniline](/img/structure/B15291543.png)
![3-(4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)-3-oxopropanenitrile](/img/structure/B15291548.png)
